

Pantoprazole Impurity Specification Limits: USP vs. EP Comparison Guide

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Compound of Interest

Compound Name: *Pantoprazole impurity I*

CAS No.: 812664-93-0

Cat. No.: B3285783

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Executive Summary

The control of impurities in Pantoprazole Sodium is harmonized between USP and EP regarding the analytical method (HPLC) but retains nuances in reporting thresholds and specific impurity designations. Both monographs utilize a reverse-phase gradient HPLC method to separate the active pharmaceutical ingredient (API) from six primary related compounds (A–F).

Key Regulatory Differences[1]

- USP Designation: Uses "Related Compound A, B, C..." nomenclature.
- EP Designation: Uses "Impurity A, B, C..." nomenclature.
- Critical Control: Impurity C (Benzimidazole thiol) is a degradation product detected at a different wavelength (305 nm) due to its specific absorbance profile, requiring dual-wavelength monitoring.

Comparative Specification Limits (USP vs. EP)

The following table synthesizes the specification limits for Pantoprazole Sodium. Note that while limits are largely harmonized, the "Unspecified Impurity" limit is a critical control point for any non-compendial impurity (such as "Impurity 1").

Impurity Name (Common)	USP Designation	EP Designation	USP Limit (%)	EP Limit (%)	Relative Retention Time (RRT)*
Pantoprazole Sulfone	Related Compound A	Impurity A	NMT 0.20%	0.20%	~0.9
Pantoprazole Sulfide	Related Compound B	Impurity B	NMT 0.15%	0.15%	~1.5
Benzimidazole Thiol	Related Compound C	Impurity C	NMT 0.10%	0.10%	~0.6
N-Methyl Isomers	Rel. Comp. D & F**	Impurity D & F	NMT 0.20% (Sum)	0.20% (Sum)	~1.2 (Co-elute)
Pantoprazole Dimer	Related Compound E	Impurity E	NMT 0.10%	0.10%	~1.3
Any Unspecified	—	—	NMT 0.10%	0.10%	—
Total Impurities	—	—	NMT 0.5%	0.5%	—

- Note: RRTs are approximate and relative to the Pantoprazole peak.
- Note: Impurities D and F are structural isomers that often co-elute; monographs typically specify a limit for their sum.

Technical Deep Dive: The "Impurity I" Ambiguity

Since "Impurity I" is not a pharmacopeial designation, researchers often encounter this term in two specific contexts. Below is the technical breakdown for both possibilities.

Scenario A: "Impurity 1" (Process Impurity)

Often listed in commercial standards catalogs (e.g., Chemicea, USP reference standards for process control), this is the Chloromethyl Intermediate.

- Chemical Name: 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride.
- Origin: A key starting material/intermediate in the synthesis of the pyridine ring moiety.
- Regulatory Status: Non-compendial. It must be controlled as an "Unspecified Impurity" (NMT 0.10%) or justified via spike-and-recovery studies if it persists in the final API.
- Risk: As a reactive alkyl halide, it carries a structural alert for genotoxicity (mutagenicity). If detected, it may require tighter control (ppm levels) per ICH M7 guidelines.

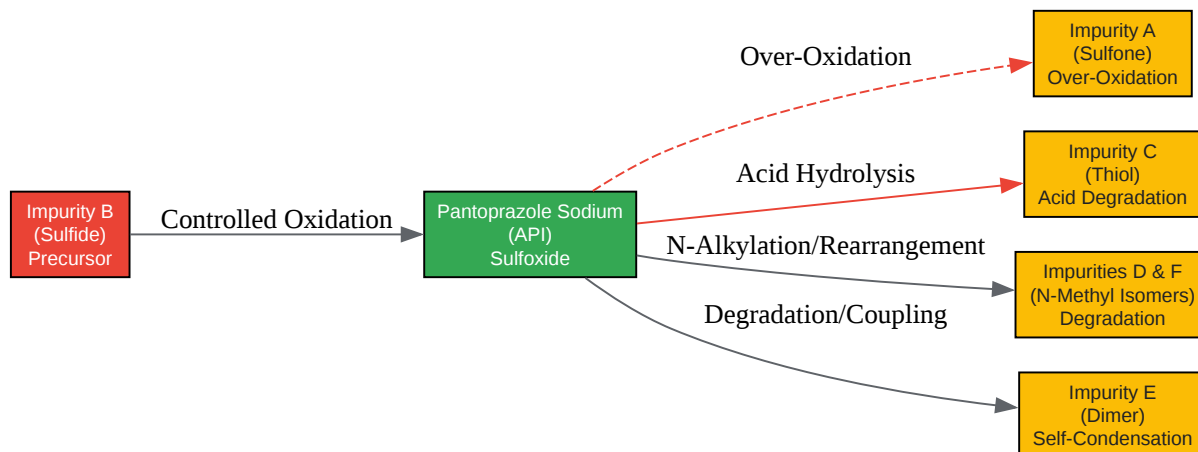
Scenario B: Impurity A (Pantoprazole Sulfone)

If "Impurity I" refers to the Roman numeral I (First), it is Pantoprazole Sulfone.

- Mechanism: Formed via over-oxidation of the sulfoxide (Pantoprazole) active center.
- Control Strategy: Strict control of oxidation conditions (e.g., equivalents of oxidizing agent, temperature) during the final synthetic step.

Impurity Formation Pathways (Graphviz Diagram)

The following diagram illustrates the genesis of the key impurities. Impurity B is the precursor; Impurity A is the over-oxidation product; Impurities D/F and E are degradation products formed under stress (pH/Temperature).



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Caption: Mechanistic pathway of Pantoprazole impurity formation. Red arrows indicate critical degradation or process failure modes.

Analytical Protocol (USP Test 2 / EP Harmonized)

This protocol validates the separation of Impurity D/F (critical pair) and Impurity E.[1]

Chromatographic Conditions

- Column: L1 packing (C18), 150 mm × 3.9 mm, 4 μm (or validated equivalent like 100 mm × 3.0 mm, 3 μm for modernization).
- Temperature: 40°C.
- Flow Rate: 1.0 mL/min.[1]
- Detection:
 - UV 290 nm: For Pantoprazole and Impurities A, B, D, E, F.
 - UV 305 nm: Specifically for Impurity C.

- Injection Volume: 20 μ L.

Mobile Phase Gradient[4]

- Solution A: 1.74 g/L Dibasic Potassium Phosphate, adjusted to pH 7.0 with Phosphoric Acid.
- Solution B: Acetonitrile.
- Diluent: Water:Acetonitrile:Triethylamine (60:40:1) adjusted to pH 10.0 (prevents acid degradation during prep).

Time (min)	Solution A (%)	Solution B (%)
0	80	20
40	20	80
45	20	80
46	80	20
55	80	20

System Suitability Criteria

- Resolution (R): NLT 1.5 between Impurity E and the co-eluting peak of Impurities D & F.
- Symmetry Factor: NMT 2.0 for the Pantoprazole peak.
- RSD: NMT 2.0% for the Pantoprazole peak in the standard solution.

References

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- BOC Sciences. Pantoprazole Impurity 1 (Chloromethyl Intermediate) Data Sheet.

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